Cyclo(-Phe-Trp)

描述

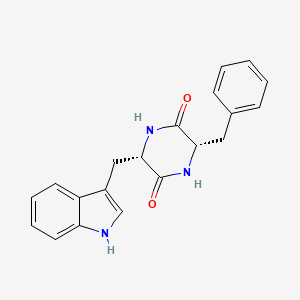

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S,6S)-3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVKAUWOMPJEMI-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017851 | |

| Record name | Isorugulosuvine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6521-48-8 | |

| Record name | Isorugulosuvine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclo(-Phe-Trp): Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Phe-Trp), a cyclic dipeptide belonging to the diketopiperazine (DKP) class, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial and antitumor effects.[1] Its rigidified conformational structure, conferred by the central DKP ring, enhances its stability against enzymatic degradation, making it an attractive scaffold for therapeutic development.[2] This technical guide provides a comprehensive overview of the fundamental physicochemical properties, structural features, and experimental methodologies related to Cyclo(-Phe-Trp). It is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₉N₃O₂ | [2] |

| Molecular Weight | 333.39 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | Data not available for Cyclo(-Phe-Trp). Cyclo(L-Phe-L-Pro) melts at 146-148 °C. | [3] |

| Solubility | Data not available for Cyclo(-Phe-Trp). Cyclo(L-Phe-L-Phe) is soluble in ethanol, methanol, DMF, and DMSO. | [4] |

Structural Elucidation

The structure of Cyclo(-Phe-Trp) is characterized by a central six-membered diketopiperazine (DKP) ring, which is typically non-planar and often adopts a boat-like conformation to minimize steric hindrance between the bulky phenyl and indole side chains of the phenylalanine and tryptophan residues, respectively.[1] This cyclic structure imparts significant conformational rigidity, a key factor in its biological activity and stability.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of Cyclo(-Phe-Trp) in solution. The chemical shifts of the protons and carbons provide detailed information about the molecular environment of each atom.

¹H NMR Spectroscopy: The aromatic protons of the phenylalanine and tryptophan side chains typically resonate in the downfield region of the spectrum, while the α-protons of the peptide backbone are found further upfield.[1]

| Proton | Typical Chemical Shift (δ, ppm) |

| Aromatic (Phe & Trp) | 7.2 - 7.4 |

| α-CH (Phe & Trp) | 3.8 - 4.2 |

¹³C NMR Spectroscopy: The carbon signals, though not as readily reported in general literature, provide complementary structural information.

| Carbon | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic (Phe & Trp) | 110 - 140 |

| α-C (Phe & Trp) | 55 - 60 |

| β-C (Phe & Trp) | 25 - 40 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of Cyclo(-Phe-Trp). Electrospray ionization (ESI) is a common technique used for the analysis of such compounds.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. The protonated molecular ion ([M+H]⁺) is typically observed at an m/z of 334.15.[1] A characteristic fragment is the immonium ion of tryptophan, which appears at m/z 130.[1]

| Ion | m/z |

| [M+H]⁺ | 334.15 |

| Tryptophan immonium ion | 130 |

| Phenylalanine immonium ion | 120 |

| [M+H - CO]⁺ | 306.16 |

| [M+H - H₂O]⁺ | 316.14 |

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

A generalized protocol for the synthesis of Cyclo(-Phe-Trp) via SPPS, based on standard Fmoc chemistry, is outlined below.

Workflow for Solid-Phase Synthesis of Cyclo(-Phe-Trp)

Caption: Generalized workflow for the solid-phase synthesis of Cyclo(-Phe-Trp).

Methodology:

-

Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dimethylformamide (DMF) for 1-2 hours.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) to the resin using a coupling agent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid (Fmoc-Phe-OH) using the same coupling procedure as in step 2.

-

Final Fmoc Deprotection: Remove the final Fmoc group.

-

Cleavage from Resin: Cleave the linear dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

-

Cyclization: Perform the cyclization of the linear dipeptide in a dilute solution to favor intramolecular reaction over intermolecular polymerization. This is often achieved by adding the linear peptide solution dropwise to a solution containing a coupling agent and a base.

-

Purification: Purify the crude Cyclo(-Phe-Trp) using reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Methodology:

-

Column: A C18 stationary phase is commonly used for the purification of peptides.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA, is typically employed.

-

Gradient: A shallow gradient, for example, from 5% to 95% ACN over 30-60 minutes, allows for the effective separation of the cyclic dipeptide from impurities.

-

Detection: The elution of the compound is monitored by UV absorbance, typically at 220 nm and 280 nm.

-

Fraction Collection and Analysis: Fractions containing the desired product are collected, and their purity is confirmed by analytical HPLC and mass spectrometry.

Biological Activity and Signaling Pathways

Cyclo(-Phe-Trp) has been reported to exhibit a range of biological activities, including potential antitumor effects.[1] While the precise molecular mechanisms and signaling pathways are still under investigation, a plausible mechanism for the anti-cancer activity of cyclic dipeptides involves the induction of apoptosis.

Hypothesized Apoptotic Signaling Pathway for Cyclic Dipeptides

Caption: A potential signaling pathway for Cyclo(-Phe-Trp)-induced apoptosis in cancer cells.

This proposed pathway suggests that Cyclo(-Phe-Trp) may interact with a specific cellular target, initiating a signaling cascade that leads to mitochondrial-mediated apoptosis. This involves the activation of pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Further research is required to validate this hypothetical mechanism and identify the specific molecular targets of Cyclo(-Phe-Trp).

Conclusion

Cyclo(-Phe-Trp) represents a promising molecular scaffold for the development of novel therapeutic agents. Its inherent stability and defined three-dimensional structure provide a solid foundation for structure-activity relationship studies and lead optimization. This technical guide has summarized the core physicochemical properties, structural features, and key experimental protocols for Cyclo(-Phe-Trp), providing a valuable resource for researchers in the field. Future investigations should focus on elucidating its precise mechanism of action and identifying its specific molecular targets to fully realize its therapeutic potential.

References

Cyclo(-Phe-Trp): A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activity

Abstract

Cyclo(-Phe-Trp), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the discovery of Cyclo(-Phe-Trp), its myriad natural sources, and a detailed exploration of its mechanisms of action, including its influence on key signaling pathways. Quantitative data on its isolation from various organisms are presented, alongside detailed experimental protocols for its extraction, purification, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this promising bioactive compound.

Discovery and Natural Occurrence

Cyclo(-Phe-Trp), also referred to as c(FW), is a secondary metabolite produced by a wide array of organisms, ranging from microorganisms to marine invertebrates. Its discovery is not attributed to a single seminal event but rather to its repeated isolation and characterization from various natural sources over the years. Notably, it has been identified as a significant bioactive component in sponge-associated fungi, highlighting the rich chemical diversity of marine ecosystems.

One of the significant findings has been the isolation of Cyclo(L-Trp-L-Phe) from the South China Sea sponge Holoxea sp. associated fungus, Aspergillus versicolor strain TS08.[1] This discovery was pivotal as it was the first instance of identifying this biologically active compound in a sponge-associated microorganism.[1] Further research has established its presence in other marine fungi and bacteria, including Bacillus subtilis. The biosynthesis of Cyclo(-Phe-Trp) and other diketopiperazines is primarily accomplished through two enzymatic routes: non-ribosomal peptide synthetases (NRPSs) and the more recently discovered tRNA-dependent cyclodipeptide synthases (CDPSs).[2]

Natural Sources and Quantitative Yields

The abundance of Cyclo(-Phe-Trp) varies considerably depending on the source organism and the culture conditions. The following table summarizes the quantitative data available from a key study on its production by a marine-derived fungus.

| Natural Source Organism | Strain | Yield of Cyclo(-Phe-Trp) | Reference |

| Aspergillus versicolor | TS08 (isolated from sponge Holoxea sp.) | 13.24 mg/g of crude ethyl acetate extract | [1] |

| (2.51% of cell dry weight) | [1] |

Biological Activities and Signaling Pathways

Cyclo(-Phe-Trp) and its analogs exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. These activities are a direct consequence of their interaction with and modulation of specific cellular signaling pathways.

Inhibition of Cholera Toxin Production

Cyclo(Phe-Pro), a closely related diketopiperazine, has been shown to inhibit the production of cholera toxin (CT) and the toxin-coregulated pilus (TCP) in Vibrio cholerae.[3][4] This inhibition is achieved by reducing the transcription of the virulence regulator, tcpPH.[3][4]

PPAR-γ Agonism and Neuroprotection

Cyclo-(L-Pro-L-Phe), another related diketopiperazine, has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[5] Activation of PPAR-γ is known to have neuroprotective effects by inhibiting the NF-κB signaling pathway, which in turn reduces inflammation and apoptosis.[5]

Inhibition of RIG-I-Mediated Antiviral Immunity

Cyclo(Phe-Pro) has been shown to inhibit the retinoic-acid-inducible gene-I (RIG-I)-mediated antiviral innate immune response. It achieves this by binding to the 2CARD domain of RIG-I, which induces a conformational change and prevents its ubiquitination by TRIM25. This abrogation of RIG-I activation leads to a decrease in the production of type I interferons (IFN-β), thereby suppressing the host's antiviral defenses.

References

- 1. Biological active metabolite cyclo (L-Trp-L-Phe) produced by South China Sea sponge Holoxea sp. associated fungus Aspergillus versicolor strain TS08 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. The Cyclic Dipeptide Cyclo(Phe-Pro) Inhibits Cholera Toxin and Toxin-Coregulated Pilus Production in O1 El Tor Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cyclic dipeptide cyclo(Phe-Pro) inhibits cholera toxin and toxin-coregulated pilus production in O1 El Tor Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Deep Dive into the Biological Significance of Cyclo(-Phe-Trp): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Multifaceted Biological Activities of the Cyclic Dipeptide Cyclo(-Phe-Trp)

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides and represent a privileged scaffold in medicinal chemistry. Among these, Cyclo(-Phe-Trp), a cyclic dipeptide composed of phenylalanine and tryptophan, has garnered significant attention for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological significance of Cyclo(-Phe-Trp), with a focus on its anticancer, anti-quorum sensing, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Physicochemical Properties and Synthesis

Cyclo(-Phe-Trp) is a naturally occurring molecule that has been isolated from various microbial sources. Its rigid cyclic structure, conferred by the diketopiperazine ring, provides enhanced stability against enzymatic degradation compared to its linear counterparts, a desirable characteristic for therapeutic agents.

Table 1: Physicochemical Properties of Cyclo(-Phe-Trp)

| Property | Value |

| Molecular Formula | C₂₀H₁₉N₃O₂ |

| Molecular Weight | 333.39 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Experimental Protocol: Solid-Phase Synthesis of Cyclo(-Phe-Trp)

Solid-phase peptide synthesis (SPPS) is a widely used method for the synthesis of peptides and their derivatives, including cyclic dipeptides. The following is a generalized protocol for the synthesis of Cyclo(-Phe-Trp) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-Trp(Boc)-OH

-

Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

DMF, DCM, and Diethyl ether (analytical grade)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):

-

Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

-

Add the coupling solution to the resin and shake for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled tryptophan.

-

Second Amino Acid Coupling (Fmoc-Phe-OH):

-

Repeat the coupling procedure described in step 3 using Fmoc-Phe-OH.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from phenylalanine.

-

Cleavage and Cyclization:

-

Treat the resin-bound linear dipeptide with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the tryptophan side chain.

-

Precipitate the linear peptide by adding cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with cold ether.

-

Dissolve the linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) containing a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA) to facilitate intramolecular cyclization.

-

Monitor the cyclization reaction by HPLC-MS.

-

-

Purification: Purify the crude Cyclo(-Phe-Trp) by preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

Anticancer Activity

Cyclo(-Phe-Trp) and its analogs have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells.

Quantitative Data on Anticancer Activity

Table 2: Anticancer Activity of Cyclo(-Phe-Trp) and Related Analogs

| Compound | Cancer Cell Line(s) | Observed Effect/IC₅₀ |

| Cyclo(-L-Trp-L-Phe) | 37 Human Tumor Cell Lines | Average IC₅₀ of 3.3 µg/mL[1] |

| Cyclo(Phe-Pro) | HT-29 (Colon) | Induces apoptosis |

| Cyclo(D-Tyr-D-Phe) | A549 (Lung) | IC₅₀ value: 10 μM[2] |

Signaling Pathway: Induction of Apoptosis

Cyclic dipeptides, including those with structures similar to Cyclo(-Phe-Trp), have been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. A related compound, Cyclo(-Phe-Pro), has been demonstrated to induce apoptosis in HT-29 colon cancer cells through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP)[3][4]. The activation of initiator caspases, such as caspase-9, is a key upstream event in this pathway, often triggered by an increased Bax/Bcl-2 ratio, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

Caption: Intrinsic apoptosis pathway induced by Cyclo(-Phe-Trp).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Cyclo(-Phe-Trp) stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

DMSO (analytical grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Cyclo(-Phe-Trp) in culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Cyclo(-Phe-Trp). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Anti-Quorum Sensing Activity

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation. Inhibition of QS is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance. Tryptophan-containing cyclic dipeptides have been shown to possess anti-QS activity.

Quantitative Data on Anti-Quorum Sensing Activity

The inhibitory effect of Cyclo(-Phe-Trp) on QS can be quantified by measuring the reduction in the production of QS-regulated virulence factors in reporter strains like Chromobacterium violaceum (violacein production) and Pseudomonas aeruginosa (pyocyanin, elastase, and rhamnolipid production).

Table 3: Anti-Quorum Sensing Activity of Tryptophan-Containing Cyclic Dipeptides

| Compound | Target Organism | Virulence Factor | Inhibition (%) / Concentration |

| Cyclo(L-Trp-L-Ser) and derivatives | C. violaceum CV026 | Violacein | ~50% reduction |

| Cyclo(L-Trp-L-Ser) and derivatives | P. aeruginosa PAO1 | Pyocyanin | Inhibitory effects observed |

| Cyclo(L-Trp-L-Ser) and derivatives | P. aeruginosa PAO1 | Swimming Motility | Inhibitory effects observed |

| Cyclo(L-Trp-L-Ser) and derivatives | P. aeruginosa PAO1 | Biofilm Formation | Inhibitory effects observed |

Experimental Workflow: Quorum Sensing Inhibition Assay

The following workflow describes a common method to assess the anti-QS activity of a compound using the Chromobacterium violaceum CV026 biosensor strain, which produces the purple pigment violacein in response to QS signals.

Caption: Experimental workflow for the violacein inhibition assay.

Experimental Protocol: Violacein Inhibition Assay

Materials:

-

Chromobacterium violaceum CV026

-

Luria-Bertani (LB) broth

-

Cyclo(-Phe-Trp) stock solution (in DMSO)

-

DMSO (analytical grade)

-

96-well plates or culture tubes

-

Spectrophotometer or plate reader

Procedure:

-

Culture Preparation: Inoculate C. violaceum CV026 in LB broth and incubate overnight at 30°C with shaking.

-

Assay Setup:

-

In a 96-well plate or culture tubes, add fresh LB broth.

-

Add different concentrations of Cyclo(-Phe-Trp) to the wells/tubes. Include a vehicle control (DMSO).

-

Inoculate the wells/tubes with the overnight culture of C. violaceum CV026 (e.g., to a final OD₆₀₀ of 0.1).

-

-

Incubation: Incubate the plate/tubes at 30°C for 24-48 hours with shaking.

-

Violacein Quantification:

-

After incubation, centrifuge the cultures to pellet the cells and the violacein.

-

Discard the supernatant.

-

Add a fixed volume of DMSO to each pellet and vortex thoroughly to extract the violacein.

-

Centrifuge again to pellet the cell debris.

-

Transfer the supernatant containing the dissolved violacein to a new 96-well plate.

-

-

Absorbance Measurement: Measure the absorbance of the violacein at 585 nm.

-

Data Analysis:

-

Calculate the percentage of violacein inhibition using the formula: % Inhibition = [(Control OD₅₈₅ - Test OD₅₈₅) / Control OD₅₈₅] x 100

-

Neuroprotective Effects

Cyclic dipeptides have also been investigated for their potential neuroprotective activities. While specific data for Cyclo(-Phe-Trp) is emerging, related compounds have shown promise in protecting neuronal cells from oxidative stress and other insults, suggesting a potential therapeutic avenue for neurodegenerative diseases.

Conclusion and Future Directions

Cyclo(-Phe-Trp) is a versatile cyclic dipeptide with a remarkable range of biological activities. Its demonstrated anticancer and anti-quorum sensing properties, coupled with its inherent stability, make it a compelling lead compound for the development of novel therapeutics. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Future research should focus on elucidating the precise molecular targets and mechanisms of action of Cyclo(-Phe-Trp) in various disease models. Comprehensive structure-activity relationship (SAR) studies will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of Cyclo(-Phe-Trp) and its derivatives in preclinical models, paving the way for potential clinical applications. The continued exploration of this fascinating class of molecules holds great promise for addressing unmet medical needs.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the production of the Pseudomonas aeruginosa virulence factor pyocyanin in wild-type cells by quorum sensing autoinducer-mimics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of Cyclo(-Phe-Trp) and Related Cyclic Dipeptides

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, emerging as a privileged scaffold in medicinal chemistry due to their high stability, structural rigidity, and diverse biological activities. This technical guide focuses on the potential therapeutic effects of Cyclo(-Phe-Trp), a CDP constituted from Phenylalanine and Tryptophan. While direct experimental data on Cyclo(-Phe-Trp) is emerging, a comprehensive understanding of its potential can be extrapolated from the well-documented activities of its close structural analogs. This document synthesizes the current knowledge on Phe- and Trp-containing CDPs, detailing their anti-cancer, neuroprotective, anti-inflammatory, and antimicrobial properties. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to provide a foundational resource for future research and drug development efforts targeting this promising class of molecules.

Therapeutic Potential and Mechanisms of Action

The therapeutic activities of CDPs containing Phenylalanine and/or Tryptophan are diverse, spanning multiple disease areas. The indole group of Tryptophan and the phenyl group of Phenylalanine are crucial for many of the observed biological interactions.

Anti-Cancer Activity

Certain CDPs exhibit significant anti-cancer properties. A notable example is the macrocyclic tetrapeptide [D-Trp]CJ-15,208, which contains both Phe and Trp residues. This compound has demonstrated potent activity against prostate cancer cells by reducing the levels of the c-Myc oncoprotein, a key driver of cellular proliferation[1]. The cytotoxic effects of other cyclic peptides have been observed in melanoma cells, where they can induce cell death in a concentration-dependent manner[2][3].

Neuroprotective Effects

Several Phe-containing CDPs have demonstrated significant neuroprotective capabilities. Cyclo(Phe-Tyr) has been shown to be protective in cerebral ischemia/reperfusion injury models. It mitigates damage to the blood-brain barrier (BBB) by inhibiting excessive autophagy through the PI3K/AKT/mTOR signaling pathway[4]. Further studies revealed its action involves the JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways, which collectively reduce inflammation and apoptosis in microglia[5]. Similarly, Cyclo(L-Pro-L-Phe) acts as a partial agonist of PPAR-γ, protecting neuroblastoma cells from oxidative stress-induced apoptosis by reducing reactive oxygen species and inhibiting the activation of NF-κB and mitochondria-related apoptotic proteins[6].

Anti-inflammatory and Immunomodulatory Effects

CDPs are potent modulators of inflammatory and immune pathways. For instance, Cyclo(His-Pro) has been shown to exert anti-inflammatory effects by suppressing the pro-inflammatory NF-κB signaling pathway through the activation of the Nrf2/heme oxygenase-1 antioxidant response[7]. In a different mechanism, the quorum-sensing molecule Cyclo(Phe-Pro) was found to inhibit the innate antiviral immune response. It achieves this by directly binding to the 2CARD domain of the RIG-I receptor, which prevents its ubiquitination and subsequent production of interferon-β, thereby increasing susceptibility to certain viral infections[8][9].

Anti-Quorum Sensing and Antimicrobial Activity

A significant area of research for Trp-containing CDPs is the inhibition of quorum sensing (QS), the cell-to-cell communication system used by bacteria to regulate virulence and biofilm formation. Cyclo(L-Trp-L-Ser) has been shown to inhibit the production of virulence factors like violacein and pyocyanin, as well as reduce motility and biofilm formation in pathogenic bacteria such as Chromobacterium violaceum and Pseudomonas aeruginosa[10]. Similarly, Cyclo(Phe-Pro) and Cyclo(Pro-Trp) exhibit broad-spectrum antibacterial properties, while Cyclo(Trp-Pro) and Cyclo(Trp-Trp) show significant antifungal activity[11][12]. This anti-QS activity presents a promising strategy to combat antibiotic resistance by disarming pathogens rather than killing them directly[10].

Quantitative Data Summary

The following table summarizes key quantitative data for bioactive CDPs containing Phenylalanine and/or Tryptophan residues, providing a basis for comparison and future structure-activity relationship (SAR) studies.

| Compound/Analog | Therapeutic Area | Target/Cell Line | Efficacy Metric | Value | Reference |

| [D-Trp]CJ-15,208 | Anti-Cancer | Prostate Cancer Cells | IC₅₀ | 2.0 - 16 µM | [1] |

| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) | Anti-Cancer | Melanoma Cells | IC₅₀ | ~10 µM | [2] |

| Cyclo(Pro-homoPro-β³homoPhe-Phe-) | Anti-Cancer | Melanoma Cells | IC₅₀ | ~40 µM | [2] |

Key Signaling Pathways

The biological effects of Phe/Trp-containing CDPs are underpinned by their interaction with specific intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

References

- 1. cyclo l-phe l-pro: Topics by Science.gov [science.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood-brain barrier dysfunction through regulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclo-(Phe-Tyr) as a novel cyclic dipeptide compound alleviates ischemic/reperfusion brain injury via JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vibrio vulnificus quorum-sensing molecule cyclo(Phe-Pro) inhibits RIG-I-mediated antiviral innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(-Phe-Trp) Mechanism of Action: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Phe-Trp), a cyclic dipeptide belonging to the diketopiperazine class of compounds, has emerged as a molecule of interest in cancer research due to the established anti-tumor properties of related cyclic dipeptides. Preliminary investigations into its mechanism of action suggest a potential to induce programmed cell death (apoptosis) and modulate cell cycle progression in cancer cells. This technical guide synthesizes the current understanding of the pro-apoptotic and cell cycle inhibitory activities of cyclic dipeptides structurally related to Cyclo(-Phe-Trp), providing a foundational framework for future research into its specific molecular mechanisms. The guide details hypothetical experimental protocols and presents quantitative data from analogous compounds to inform the design of robust preclinical studies.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds with a diverse range of biological activities. Their rigid ring structure confers metabolic stability, making them attractive scaffolds for drug development. Several CDPs have demonstrated potent anti-cancer effects, primarily through the induction of apoptosis and interference with the cell cycle. While direct and extensive research on the mechanism of action of Cyclo(-Phe-Trp) is limited, studies on structurally similar compounds, such as Cyclo(-Phe-Pro) and Cyclo(D-Tyr-D-Phe), provide valuable preliminary insights into its potential therapeutic activities. This document outlines the putative mechanisms of action of Cyclo(-Phe-Trp) based on these related molecules, with a focus on apoptosis and cell cycle regulation.

Putative Pro-Apoptotic Activity

Based on studies of related cyclic dipeptides, Cyclo(-Phe-Trp) is hypothesized to induce apoptosis in cancer cells through the activation of the intrinsic, or mitochondrial, pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of a cascade of caspase enzymes.

Modulation of the Bcl-2 Protein Family

The Bcl-2 family of proteins are key regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli. It is proposed that Cyclo(-Phe-Trp) may shift this balance in favor of apoptosis by upregulating the expression of pro-apoptotic proteins and/or downregulating anti-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

Caspase Activation Cascade

The release of cytochrome c from the mitochondria is a critical event in the intrinsic apoptotic pathway. In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis. Studies on the related compound Cyclo(-Phe-Pro) have demonstrated a time-dependent increase in caspase-3 activity in HT-29 colon cancer cells, an effect that was blocked by a caspase-3 inhibitor[1].

Potential Effects on Cell Cycle Progression

In addition to inducing apoptosis, Cyclo(-Phe-Trp) may also exert anti-cancer effects by arresting the cell cycle, thereby inhibiting tumor growth and proliferation. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. Many anti-cancer agents function by activating these checkpoints, leading to cell cycle arrest. While direct evidence for Cyclo(-Phe-Trp) is lacking, related compounds have been shown to induce cell cycle arrest in various cancer cell lines.

Quantitative Data from Related Cyclic Dipeptides

The following tables summarize quantitative data from studies on cyclic dipeptides with structural similarities to Cyclo(-Phe-Trp). This data can serve as a preliminary guide for designing dose-response studies and determining effective concentrations for in vitro experiments with Cyclo(-Phe-Trp).

Table 1: Cytotoxicity of Related Cyclic Dipeptides in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 | Exposure Time (h) | Reference |

| Cyclo(D-Tyr-D-Phe) | A549 (Lung Carcinoma) | MTT | 10 µM | Not Specified | |

| Cyclo(Pro-homoPro-β³homoPhe-Phe-) | DMBC28 (Melanoma) | Not Specified | ~40 µM | 48 | |

| Cyclo(Pro-homoPro-β³homoPhe-Phe-) | DMBC29 (Melanoma) | Not Specified | ~40 µM | 48 |

Table 2: Pro-Apoptotic Effects of Cyclo(-Phe-Pro) in HT-29 Colon Cancer Cells

| Treatment | Time (h) | Caspase-3 Activity (Fold Increase vs. Control) | PARP Cleavage | Reference |

| 10 mM Cyclo(-Phe-Pro) | 8 | Significant Increase (p < 0.01) | Detected | |

| 10 mM Cyclo(-Phe-Pro) | 12 | Significant Increase (p < 0.01) | Detected |

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to investigate the mechanism of action of Cyclo(-Phe-Trp). These protocols are based on standard methodologies used in the field.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Cyclo(-Phe-Trp) on cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest (e.g., A549, HT-29, MCF-7)

-

Cyclo(-Phe-Trp) (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Cyclo(-Phe-Trp) in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Cyclo(-Phe-Trp). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Cyclo(-Phe-Trp).

Materials:

-

Cancer cell line of interest

-

Cyclo(-Phe-Trp)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Cyclo(-Phe-Trp) at its IC50 concentration for various time points (e.g., 24, 48 hours).

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis of Apoptotic Proteins

Objective: To determine the effect of Cyclo(-Phe-Trp) on the expression levels of key apoptosis-related proteins.

Materials:

-

Cancer cell line of interest

-

Cyclo(-Phe-Trp)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with Cyclo(-Phe-Trp) at its IC50 concentration for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.

Caption: Hypothesized intrinsic apoptotic pathway induced by Cyclo(-Phe-Trp).

Caption: General workflow for Western blot analysis of apoptotic proteins.

Conclusion and Future Directions

The preliminary data from structurally related cyclic dipeptides strongly suggest that Cyclo(-Phe-Trp) warrants further investigation as a potential anti-cancer agent. The hypothesized mechanism of action, centered on the induction of apoptosis via the intrinsic pathway and potential cell cycle arrest, provides a solid foundation for future research.

To fully elucidate the mechanism of action of Cyclo(-Phe-Trp), the following future studies are recommended:

-

Comprehensive in vitro screening: Evaluate the cytotoxicity of Cyclo(-Phe-Trp) against a broad panel of cancer cell lines to identify sensitive cancer types and determine IC50 values.

-

Detailed apoptosis studies: Confirm the induction of apoptosis using multiple assays (e.g., TUNEL assay, caspase activity assays) and delineate the specific roles of Bcl-2 family members through knockdown or overexpression studies.

-

Cell cycle analysis: Investigate the effects of Cyclo(-Phe-Trp) on cell cycle distribution using flow cytometry and examine the expression of key cell cycle regulatory proteins (e.g., cyclins, CDKs, CDK inhibitors).

-

Identification of direct molecular targets: Employ techniques such as affinity chromatography or computational modeling to identify the direct binding partners of Cyclo(-Phe-Trp) within cancer cells.

-

In vivo efficacy studies: Evaluate the anti-tumor efficacy of Cyclo(-Phe-Trp) in preclinical animal models of cancer.

By systematically addressing these research questions, a comprehensive understanding of the mechanism of action of Cyclo(-Phe-Trp) can be achieved, paving the way for its potential development as a novel cancer therapeutic.

References

A Technical Review of Cyclo(-Phe-Trp) Research for Drug Development

Introduction: Cyclo(-Phe-Trp), a cyclic dipeptide also known as a diketopiperazine (DKP), is a naturally occurring compound found in various microorganisms, notably in fungal species such as Aspergillus versicolor.[1] Composed of phenylalanine and tryptophan residues, its rigid cyclic structure confers enhanced stability against enzymatic degradation compared to its linear counterparts.[1] This stability, combined with its diverse biological activities, makes Cyclo(-Phe-Trp) and related DKPs attractive scaffolds for therapeutic agent development. This guide provides an in-depth review of the existing literature, focusing on quantitative data, experimental methodologies, and known mechanisms of action to support further research and drug development efforts.

Quantitative Biological Activity Data

Cyclo(-Phe-Trp) has demonstrated significant potential as an anticancer agent. Quantitative assessment across a wide range of cancer cell lines has established its cytotoxic potency. The data is summarized below.

| Compound | Target/Assay | Cell Line(s) | Result |

| Cyclo(L-Trp-L-Phe) | Cytotoxicity | 37 Human Tumor Cell Lines | Average IC₅₀ of 3.3 µg/mL |

Detailed Experimental Protocols

The biological activities of Cyclo(-Phe-Trp) and related cyclic dipeptides have been determined using a variety of standard experimental protocols. Methodologies for assessing anticancer, antimicrobial, and anti-quorum sensing activities are detailed below.

Anticancer Activity: Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) of Cyclo(-Phe-Trp) against cancer cell lines is typically determined using a colorimetric assay based on the reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Cell Plating: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: A stock solution of Cyclo(-Phe-Trp) is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The medium in the cell plates is replaced with the medium containing the test compound, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.

-

Solubilization and Measurement: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are correlated with the number of viable cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Kirby-Bauer Disc Diffusion Assay

This method is used for preliminary screening of broad-spectrum antimicrobial properties of compounds like Cyclo(-Phe-Trp).

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: The surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) is uniformly inoculated with the microbial suspension using a sterile swab.

-

Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of Cyclo(-Phe-Trp) dissolved in a suitable solvent. The discs are then placed onto the surface of the inoculated agar. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

-

Result Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater sensitivity of the microbe to the compound.

Anti-Quorum Sensing (QS) Activity

Cyclic dipeptides containing phenylalanine and tryptophan have been shown to inhibit quorum sensing, a bacterial cell-to-cell communication system that regulates virulence.

-

Violacein Inhibition Assay (for Chromobacterium violaceum):

-

The reporter strain C. violaceum CV026, which produces the purple pigment violacein in response to QS signals, is used.

-

The strain is grown in liquid media in the presence of an acyl-homoserine lactone (AHL) signal and various concentrations of the test compound (e.g., Cyclo(-Phe-Trp)).

-

After incubation, the violacein is extracted from the bacterial cells (e.g., using butanol or DMSO).

-

The amount of violacein produced is quantified by measuring the absorbance of the extract at 585 nm. A reduction in absorbance compared to the control (no compound) indicates QS inhibition.

-

-

Biofilm Formation Inhibition Assay (for Pseudomonas aeruginosa):

-

P. aeruginosa is grown in 96-well microtiter plates in a suitable medium (e.g., LB broth) with and without the test compound.

-

After incubation (e.g., 24 hours), the planktonic (free-floating) bacteria are gently removed.

-

The remaining biofilm attached to the well surface is stained with a crystal violet solution.

-

After washing away excess stain, the bound crystal violet is solubilized with an appropriate solvent (e.g., ethanol or acetic acid).

-

The biofilm biomass is quantified by measuring the absorbance of the solubilized stain at approximately 595 nm.

-

Signaling Pathways and Mechanisms of Action

Research into related cyclic dipeptides has elucidated specific molecular pathways through which these compounds exert their effects. While these studies did not use Cyclo(-Phe-Trp) directly, the structural similarity suggests potential mechanisms that warrant investigation for the target compound.

Inhibition of Bacterial Quorum Sensing

Studies on the closely related cyclo(Phe-Pro) have shown that it can act as a quorum sensing inhibitor (QSI). It interferes with the agr QS system in Staphylococcus aureus and the ToxR-regulated pathways in Vibrio species.[2][3] The proposed mechanism involves the binding of the cyclic dipeptide to key regulatory proteins, leading to the downregulation of virulence factor expression and biofilm formation.[2][3]

Inhibition of Antiviral Innate Immunity

Interestingly, cyclo(Phe-Pro) has also been identified as a modulator of the host's innate immune response. It has been shown to inhibit the RIG-I signaling pathway, which is crucial for detecting viral RNA and initiating an antiviral state by producing type I interferons (IFN-β).[4] The compound binds directly to the 2CARD domain of the RIG-I protein, which induces a conformational change that prevents its necessary ubiquitination by TRIM25. This abrogation of RIG-I activation ultimately suppresses the downstream antiviral immune response.[4]

References

Cyclo(-Phe-Trp): A Versatile Diketopiperazine Scaffold for Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Phe-Trp), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products, has emerged as a significant building block in the field of peptide synthesis and a promising scaffold for drug development. Comprising the amino acids phenylalanine and tryptophan, its constrained cyclic structure imparts notable metabolic stability and unique conformational properties. These characteristics make it an attractive starting point for the design of novel therapeutic agents with a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects. This technical guide provides a comprehensive overview of Cyclo(-Phe-Trp), detailing its synthesis, physicochemical properties, and biological applications, with a focus on quantitative data and detailed experimental protocols to support researchers in their exploration of this versatile molecule.

Physicochemical and Biological Properties

Cyclo(-Phe-Trp) is a white solid with a molecular formula of C₂₀H₁₉N₃O₂ and a molecular weight of 333.39 g/mol .[1] Its rigidified backbone, a consequence of the diketopiperazine ring, offers a stable platform for the precise orientation of the bulky phenyl and indole side chains, which are crucial for its biological interactions.

Table 1: Physicochemical Properties of Cyclo(-L-Phe-L-Trp)

| Property | Value | Reference |

| CAS Number | 82597-82-8 | [1] |

| Molecular Formula | C₂₀H₁₉N₃O₂ | [1] |

| Molecular Weight | 333.39 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

The biological activities of Cyclo(-Phe-Trp) and its analogs are a subject of ongoing research. Notably, it has been reported to inhibit the growth of the human T-cell acute lymphoblastic leukemia cell line, Molt-4.[2] While a specific IC50 value for this activity is not widely published, this finding underscores its potential as an anticancer agent. The antimicrobial properties of related cyclic dipeptides have been documented, with some exhibiting broad-spectrum antibacterial and antifungal activities.[1]

Synthesis of Cyclo(-Phe-Trp)

The synthesis of Cyclo(-Phe-Trp) can be achieved through both solid-phase and solution-phase methodologies. The choice of method often depends on the desired scale, purity requirements, and the need for further derivatization.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis offers a streamlined approach for the preparation of the linear dipeptide precursor, which is subsequently cleaved and cyclized.

Experimental Workflow for Solid-Phase Synthesis of Cyclo(-Phe-Trp)

Detailed Protocol for Solid-Phase Synthesis:

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.

-

First Amino Acid Coupling: Dissolve Fmoc-Trp(Boc)-OH and diisopropylethylamine (DIPEA) in dichloromethane (DCM) and add to the resin. Agitate for 1-2 hours. Cap any unreacted sites with a solution of DCM/Methanol/DIPEA.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Second Amino Acid Coupling: Dissolve Fmoc-Phe-OH, a coupling agent such as N,N'-diisopropylcarbodiimide (DIC), and an activator like 1-hydroxybenzotriazole (HOBt) in DMF. Add this solution to the resin and agitate for 2 hours.

-

Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 3.

-

Cleavage from Resin: Cleave the linear dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Cyclization: Dissolve the crude linear peptide in a large volume of DMF to ensure high dilution. Add a base, such as DIPEA, to neutralize the TFA salt and promote intramolecular cyclization. Monitor the reaction by HPLC.

-

Purification: Purify the crude Cyclo(-Phe-Trp) by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Solution-Phase Synthesis

Solution-phase synthesis is also a viable method, particularly for larger-scale production.

Experimental Workflow for Solution-Phase Synthesis of Cyclo(-Phe-Trp)

Detailed Protocol for Solution-Phase Synthesis:

-

Esterification of Phenylalanine: Protect the N-terminus of phenylalanine, for example, as the methyl ester (H-Phe-OMe).

-

Dipeptide Formation: Couple the N-terminally protected phenylalanine with Boc-protected tryptophan (Boc-Trp(Boc)-OH) using a suitable coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of HOBt.

-

Deprotection: Selectively deprotect the C-terminal ester and the N-terminal Boc group of the linear dipeptide.

-

Cyclization: Perform the intramolecular cyclization of the deprotected linear dipeptide in a dilute solution using a cyclizing agent such as propylphosphonic anhydride (T3P®) or diphenylphosphoryl azide (DPPA).

-

Purification and Characterization: Purify and characterize the final product as described for the solid-phase method.

Biological Activity and Potential Signaling Pathways

While the precise mechanisms of action for Cyclo(-Phe-Trp) are still under investigation, studies on related cyclic dipeptides suggest potential involvement in key cellular signaling pathways.

Table 2: Reported Biological Activities of Cyclo(-Phe-Trp) and Related Analogs

| Compound | Biological Activity | Target/Cell Line | Quantitative Data | Reference |

| Cyclo(-Phe-Trp) | Anticancer | Molt-4 (T-cell leukemia) | Growth inhibition reported | [2] |

| Cyclo(Phe-Pro) | Antibacterial | P. aeruginosa, E. coli, Bacillus sp., K. pneumoniae, Proteus sp. | Zone of inhibition: 12-19 mm | [3] |

| Cyclo(Trp-Pro) | Antifungal | Candida albicans, Aspergillus niger, Penicillium notatum | Broad-spectrum activity reported | [1] |

| Cyclo(Trp-Trp) | Antifungal | Candida albicans, Aspergillus niger, Penicillium notatum | Broad-spectrum activity reported | [1] |

Potential Signaling Pathways:

The cytotoxic effects of cyclic dipeptides in cancer cells are often linked to the induction of apoptosis. This process can be mediated through various signaling cascades, including the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Another critical pathway in cancer and inflammation is the NF-κB signaling pathway . Modulation of NF-κB activity can influence the expression of genes involved in cell survival, proliferation, and inflammation.

Diagram of Potential Signaling Pathway Involvement

Further research, including Western blot analysis for key pathway proteins and reporter gene assays, is necessary to elucidate the precise molecular targets and signaling cascades affected by Cyclo(-Phe-Trp).

Conclusion

Cyclo(-Phe-Trp) represents a valuable and versatile scaffold in peptide chemistry and drug discovery. Its inherent stability and conformational rigidity make it an excellent starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis and biological potential, offering detailed protocols and summarizing key data to facilitate further research and development in this exciting area. The exploration of its derivatives and a deeper understanding of its mechanisms of action will undoubtedly unlock new opportunities for the treatment of various diseases.

References

- 1. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclo(Phe-Trp) - Ruixibiotech [ruixibiotech.com]

- 3. Pharmacological Targeting of Cell Cycle, Apoptotic and Cell Adhesion Signaling Pathways Implicated in Chemoresistance of Cancer Cells [mdpi.com]

Cyclo(-Phe-Trp): A Potential Neuroprotective Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-Phe-Trp) is a cyclic dipeptide with a rigid structure that suggests high stability and potential for biological activity. While direct studies on the neuroprotective effects of Cyclo(-Phe-Trp) are limited, research on analogous cyclic dipeptides provides compelling evidence for its potential to mitigate neuronal damage through multiple mechanisms. This technical guide consolidates the current understanding of related compounds, proposing a framework for investigating the neuroprotective properties of Cyclo(-Phe-Trp). We will delve into its potential mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic pathways, and provide detailed experimental protocols for its evaluation.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed by the condensation of two amino acids. Their constrained cyclic structure confers enhanced stability against enzymatic degradation compared to their linear counterparts, making them attractive candidates for therapeutic development[1]. Cyclo(-Phe-Trp), composed of phenylalanine and tryptophan, possesses two aromatic side chains that can facilitate crucial molecular interactions with biological targets[1]. While this specific CDP has been explored for various applications, its neuroprotective potential remains an area of significant interest, largely inferred from studies on structurally similar compounds.

Putative Neuroprotective Mechanisms of Action

Based on the activities of related CDPs, Cyclo(-Phe-Trp) is hypothesized to exert neuroprotective effects through three primary, interconnected pathways:

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative diseases. The indole ring of the tryptophan residue in Cyclo(-Phe-Trp) is susceptible to oxidation, suggesting it may act as a scavenger of reactive oxygen species (ROS)[1].

-

Anti-inflammatory Effects: Neuroinflammation, mediated by microglia and astrocytes, exacerbates neuronal damage. Several CDPs have been shown to modulate inflammatory signaling pathways.

-

Anti-apoptotic Activity: Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurological disorders. By interfering with apoptotic signaling cascades, Cyclo(-Phe-Trp) could promote neuronal survival.

Key Signaling Pathways

The neuroprotective effects of CDPs are likely mediated by the modulation of critical intracellular signaling pathways. Based on evidence from related compounds, the following pathways are of particular interest for Cyclo(-Phe-Trp):

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Activation of PI3K/Akt signaling can inhibit apoptosis and promote neuronal health.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response. Inhibition of NF-κB signaling can reduce the production of pro-inflammatory cytokines and mediators.

Data Presentation: Potential Neuroprotective Effects and Investigational Assays

The following tables summarize the potential neuroprotective effects of Cyclo(-Phe-Trp) and the corresponding experimental assays to validate these activities.

| Potential Neuroprotective Effect | In Vitro Model | Key Assays | Expected Outcome with Cyclo(-Phe-Trp) |

| Protection against Oxidative Stress | Neuronal cell lines (e.g., SH-SY5Y, PC12) treated with H₂O₂ or other oxidants. | DPPH assay, ABTS assay, ROS production measurement (e.g., using DCFH-DA), Measurement of antioxidant enzyme activity (e.g., SOD, CAT, GPx). | Increased radical scavenging activity, Reduced intracellular ROS levels, Increased activity of antioxidant enzymes. |

| Inhibition of Neuroinflammation | Microglial cell lines (e.g., BV-2) or primary microglia activated with lipopolysaccharide (LPS). | Measurement of nitric oxide (NO) production (Griess assay), ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), NF-κB activity assay (e.g., luciferase reporter assay). | Reduced NO production, Decreased secretion of pro-inflammatory cytokines, Inhibition of NF-κB activation. |

| Prevention of Apoptosis | Neuronal cell lines treated with neurotoxins (e.g., 6-OHDA, MPP+) or under conditions of serum deprivation. | Cell viability assays (MTT, MTS), Cytotoxicity assay (LDH release), Annexin V/Propidium Iodide staining for apoptosis, Western blot for apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3). | Increased cell viability, Decreased cytotoxicity, Reduced number of apoptotic cells, Favorable modulation of apoptotic protein expression (decreased Bax/Bcl-2 ratio, reduced cleaved caspase-3). |

| Signaling Pathway | In Vitro Model | Key Assays | Expected Outcome with Cyclo(-Phe-Trp) |

| Nrf2 Pathway Activation | Neuronal or microglial cell lines. | Western blot for Nrf2 nuclear translocation, Western blot for downstream targets (e.g., HO-1, NQO1), ARE-luciferase reporter assay. | Increased nuclear Nrf2 levels, Upregulation of HO-1 and NQO1, Increased ARE-luciferase activity. |

| PI3K/Akt/mTOR Pathway Modulation | Neuronal cell lines. | Western blot for phosphorylated and total Akt, PI3K, and mTOR. | Increased phosphorylation of Akt, PI3K, and mTOR. |

| NF-κB Pathway Inhibition | Microglial or neuronal cell lines. | Western blot for IκBα degradation and p65 nuclear translocation, NF-κB luciferase reporter assay. | Inhibition of IκBα degradation, Reduced nuclear p65 levels, Decreased NF-κB luciferase activity. |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assays

-

MTT Assay for Cell Viability:

-

Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of Cyclo(-Phe-Trp) for a specified time.

-

Induce neuronal damage with a neurotoxin (e.g., H₂O₂ or 6-OHDA).

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

LDH Assay for Cytotoxicity:

-

Culture neuronal cells in a 96-well plate and treat them with Cyclo(-Phe-Trp) and a neurotoxin as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Plate neuronal cells in a 96-well plate.

-

Treat the cells with Cyclo(-Phe-Trp) followed by an oxidative stressor (e.g., H₂O₂).

-

Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Western Blotting for Signaling Pathway Analysis (e.g., PI3K/Akt Pathway)

-

Culture and treat neuronal cells with Cyclo(-Phe-Trp) and/or a relevant stimulus.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-PI3K, total PI3K) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

-

Co-transfect a human embryonic kidney cell line (e.g., HEK293) or a neuronal cell line with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

-

Treat the transfected cells with Cyclo(-Phe-Trp) followed by an inflammatory stimulus (e.g., LPS or TNF-α).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Visualizations: Signaling Pathways and Experimental Workflow

Figure 1: A generalized experimental workflow for investigating the neuroprotective effects of Cyclo(-Phe-Trp).

Figure 2: The proposed activation of the Nrf2 signaling pathway by Cyclo(-Phe-Trp).

Figure 3: The hypothesized modulation of the PI3K/Akt survival pathway by Cyclo(-Phe-Trp).

Figure 4: The proposed inhibition of the NF-κB inflammatory pathway by Cyclo(-Phe-Trp).

Conclusion and Future Directions

While direct experimental evidence for the neuroprotective effects of Cyclo(-Phe-Trp) is currently lacking, the data from analogous cyclic dipeptides provide a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. Its inherent stability and potential to modulate key pathways involved in oxidative stress, neuroinflammation, and apoptosis make it a compelling candidate for further research. The experimental framework provided in this guide offers a comprehensive approach to elucidating the neuroprotective mechanisms of Cyclo(-Phe-Trp) and validating its therapeutic potential. Future studies should focus on in vivo models of neurodegeneration to assess its efficacy, bioavailability, and ability to cross the blood-brain barrier.

References

Introduction to Cyclic Dipeptides and their Neuromodulatory Potential

An In-depth Technical Guide on the Role of Cyclic Dipeptides in Modulating Neurotransmitter Systems: A Case Study of Cyclo(His-Pro)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the modulatory effects of cyclic dipeptides on neurotransmitter systems, with a specific focus on Cyclo(His-Pro) as a well-researched exemplar. Due to the limited availability of specific quantitative data for Cyclo(-Phe-Trp), this document leverages the extensive research on Cyclo(His-Pro) to illustrate the neuropharmacological potential of this class of molecules.

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the simplest class of cyclic peptides, formed from the condensation of two amino acids. These structurally rigid molecules are found in various natural sources and can also be synthesized. Their stability and ability to cross the blood-brain barrier make them attractive candidates for neuropharmacological research.[1] While a broad range of biological activities have been attributed to cyclic dipeptides, their influence on the central nervous system, particularly the modulation of neurotransmitter systems, has garnered significant interest.

Cyclo(His-Pro) (CHP) is an endogenous cyclic dipeptide found in the central nervous system and various peripheral tissues.[2] It has been shown to exert a range of biological effects, many of which appear to be mediated through interactions with dopaminergic and other neurotransmitter pathways.[3][4] This guide will delve into the known mechanisms of action of Cyclo(His-Pro), presenting key experimental findings, detailed protocols, and visual representations of the involved signaling pathways.

Modulation of the Dopaminergic System by Cyclo(His-Pro)

The dopaminergic system plays a crucial role in motor control, motivation, reward, and cognitive function. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. Research has demonstrated that Cyclo(His-Pro) can significantly modulate dopaminergic neurotransmission.

Quantitative Data on Cyclo(His-Pro) Interaction with the Dopaminergic System

The following table summarizes the key quantitative findings from studies investigating the effects of Cyclo(His-Pro) on the dopaminergic system.

| Parameter | Method | Tissue/Cell Type | Treatment | Result | Reference |

| Dopamine Transporter (DAT) Binding | [³H]-Mazindol Binding Assay | Rat Striatal Membranes | Chronic Cyclo(His-Pro) administration | Significant increase in K_D and B_max | [3] |

| Dopamine Uptake | [³H]-Dopamine Uptake Assay | Rat Striatal Synaptosomes | Acute Cyclo(His-Pro) (10 nM) | ~30% inhibition of dopamine uptake | [3] |

| Dopamine Receptor Binding (D1 & D2) | Radioligand Binding Assay | Rat Striatal Membranes | Chronic Cyclo(His-Pro) administration | No change in D1 or D2 receptor binding | [3] |

| Amphetamine-Induced Stereotypy | Behavioral Observation | Rats | Cyclo(His-Pro) pretreatment followed by amphetamine | Augmentation of stereotypic behavior | [4] |

| Apomorphine-Induced Stereotypy | Behavioral Observation | Rats | Cyclo(His-Pro) pretreatment followed by apomorphine | No modification of stereotypic behavior | [4] |

Experimental Protocols

This protocol outlines the general steps for a [³H]-Mazindol binding assay to assess the effect of Cyclo(His-Pro) on the dopamine transporter.

-

Membrane Preparation:

-

Dissect and homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-